molecular formula C13H12F3N3OS B4779843 N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide

N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide

Cat. No. B4779843
M. Wt: 315.32 g/mol
InChI Key: DGWIOZCLOVRUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of pyridine derivatives and has been shown to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide acts as a selective antagonist of the mu opioid receptor, which is a G protein-coupled receptor that mediates the effects of endogenous opioid peptides, such as endorphins and enkephalins. N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide binds to the mu opioid receptor with high affinity and blocks the binding of endogenous opioid peptides, thereby inhibiting their biological effects. N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has been shown to exhibit a competitive antagonism of the mu opioid receptor, which means that it competes with endogenous opioid peptides for the same binding site on the receptor.
Biochemical and Physiological Effects:
The blockade of the mu opioid receptor by N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has various biochemical and physiological effects, depending on the tissue and cell type. In the central nervous system, N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has been shown to inhibit the analgesic and rewarding effects of opioid drugs, such as morphine and heroin. N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has also been shown to attenuate the development of opioid tolerance and dependence, which are major problems associated with long-term opioid therapy. In the peripheral tissues, N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, and to reduce the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide for lab experiments is its high selectivity and potency as a mu opioid receptor antagonist. This allows for the specific blockade of the mu opioid receptor without affecting other opioid receptors or non-opioid receptors. N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide is also relatively stable and can be easily synthesized in large quantities, making it a cost-effective tool compound for pharmacological studies. However, one of the limitations of N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide is its poor solubility in water, which can limit its use in certain experimental conditions. N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide also has a relatively short half-life in vivo, which can affect its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide. One of the areas of interest is the development of N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the role of the mu opioid receptor in various physiological and pathological processes, such as stress, anxiety, and immune function. N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide can be used as a tool compound to study the function of the mu opioid receptor in these processes. Furthermore, N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide can be used as a lead compound for the development of novel therapeutic agents for the treatment of opioid addiction, inflammatory diseases, and cancer.

Scientific Research Applications

N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit various biological activities, such as opioid receptor antagonist, anti-inflammatory, and anti-tumor effects. N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has been used as a tool compound to study the role of the mu opioid receptor in various physiological and pathological processes, such as pain, addiction, and depression. N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide has also been investigated as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, and various types of cancer, such as breast cancer and glioblastoma.

properties

IUPAC Name

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c1-3-4-18-11(20)7-21-12-9(6-17)8(2)5-10(19-12)13(14,15)16/h3,5H,1,4,7H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWIOZCLOVRUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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